4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1-ethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-2-14-4-3-7(5-9(14)15)10-12-8(6-11)16-13-10/h3-5H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTJODLISZSCRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC1=O)C2=NOC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridin-2(1H)-one Core
- Starting Materials: 2-hydroxypyridine derivatives or 2-pyridone precursors.
- N-1 Ethylation: Alkylation of the pyridinone nitrogen with ethyl halides (e.g., ethyl bromide) under basic conditions to yield 1-ethylpyridin-2(1H)-one.
- Reaction Conditions: Typical alkylation involves using bases such as potassium carbonate in polar aprotic solvents like DMF at elevated temperatures (50–80 °C).
Formation of the 1,2,4-Oxadiazole Ring
- Precursors: The oxadiazole ring is commonly constructed via cyclization of amidoximes with carboxylic acid derivatives or their activated forms (e.g., acid chlorides).
- Amidoxime Preparation: Amino-substituted amidoximes are synthesized from nitriles and hydroxylamine hydrochloride.
- Cyclization: The amidoxime reacts with an appropriate carboxylic acid derivative under dehydrating conditions (e.g., using phosphorus oxychloride or carbodiimides) to form the 1,2,4-oxadiazole ring.
- Substitution at 5-Position: The aminomethyl group is introduced either by using an amidoxime bearing the aminomethyl substituent or by subsequent functional group transformation (e.g., reduction of a nitrile or azide precursor).
Coupling of Oxadiazole to Pyridinone
- Position 4 Substitution: The oxadiazole moiety is attached at the 4-position of the pyridinone ring, typically via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
- Cross-Coupling Methods: Suzuki or Buchwald-Hartwig coupling can be employed if appropriate halogenated pyridinone intermediates and boronic acid or amine derivatives of the oxadiazole are available.
- Alternative Methods: Direct condensation or amide bond formation may be used depending on the functional groups present.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes | Yield Range (%) |
|---|---|---|---|
| N-1 Ethylation of pyridinone | Ethyl bromide, K2CO3, DMF, 60 °C, 6–12 h | Mild base, polar aprotic solvent | 70–85 |
| Amidoxime formation | Hydroxylamine hydrochloride, base, aqueous | From nitrile precursors | 80–90 |
| Oxadiazole cyclization | POCl3 or EDCI, reflux in toluene or DCM | Dehydrating agent for ring closure | 60–75 |
| Aminomethyl introduction | Reduction (e.g., NaBH4) or substitution | Post-cyclization functionalization | 65–80 |
| Coupling to pyridinone | Pd catalyst, base, inert atmosphere, 80–100 °C | Cross-coupling or nucleophilic substitution | 55–75 |
Research Findings and Notes
- The oxadiazole ring formation is a crucial step and often determines the overall yield and purity of the final compound.
- The aminomethyl group enhances the compound’s reactivity and biological activity but requires careful control to avoid side reactions such as over-alkylation or decomposition.
- Optimization of reaction solvents and temperatures is essential to maximize yields and minimize by-products.
- The choice of coupling method depends on the availability of intermediates and desired scale; palladium-catalyzed cross-coupling offers versatility but may require expensive catalysts.
- The synthetic route is scalable and amenable to modifications for analog synthesis, as demonstrated in patent literature related to substituted pyridones with oxadiazole substituents.
Summary Table of Key Synthetic Steps
| Synthetic Step | Key Reagents/Intermediates | Reaction Type | Critical Parameters | Yield (%) |
|---|---|---|---|---|
| Pyridinone N-ethylation | 1-Ethylpyridin-2(1H)-one, ethyl bromide | Alkylation | Base, solvent, temperature | 70–85 |
| Amidoxime preparation | Nitrile, hydroxylamine hydrochloride | Nucleophilic addition | pH control, temperature | 80–90 |
| Oxadiazole ring cyclization | Amidoxime, acid chloride or carboxylic acid | Cyclodehydration | Dehydrating agent, reflux | 60–75 |
| Aminomethyl group introduction | Reduction agents or substitution reagents | Functional group modification | Mild reducing conditions | 65–80 |
| Coupling to pyridinone | Halogenated pyridinone, Pd catalyst | Cross-coupling | Catalyst loading, temp | 55–75 |
This detailed overview synthesizes data from patent literature and related research on substituted pyridones and oxadiazole derivatives, providing a comprehensive guide to the preparation of 4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one . The described methods allow for efficient synthesis with scope for optimization depending on the scale and desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the oxadiazole or pyridinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions can vary from mild to harsh, depending on the stability of the compound and the functional groups involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Substituent Effects: The aminomethyl group in the target compound distinguishes it from analogs with halogens (e.g., Cl in ), aromatic (e.g., benzofuran in ), or alkyl groups (e.g., methyl in ). The NH2 group enables hydrogen bonding, which may enhance target binding in biological systems compared to hydrophobic or electron-withdrawing substituents.
- Molecular Weight and Solubility: The target compound has the lowest molecular weight (220.23 g/mol), suggesting better solubility than larger analogs like the naphthyridinone derivative (334.33 g/mol) .
Biological Activity
The compound 4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is a heterocyclic organic molecule that contains both oxadiazole and pyridine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C₉H₁₁N₅O₂
- Molecular Weight : 197.22 g/mol
- CAS Number : Not specified in the available sources.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and pyridine structures often exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been reported to show activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Structure | Target Organism | Activity (Minimum Inhibitory Concentration, µg/mL) |
|---|---|---|
| Oxadiazole Derivative A | S. aureus | 32 |
| Oxadiazole Derivative B | E. coli | 64 |
| Oxadiazole Derivative C | P. aeruginosa | 128 |
2. Antifungal Activity
The compound has also been evaluated for antifungal activity. Certain oxadiazole derivatives have shown promising results against fungal pathogens such as Candida albicans and Cryptococcus neoformans. For instance, modifications to the oxadiazole ring structure have enhanced antifungal potency .
Table 2: Antifungal Activity of Related Compounds
| Compound Structure | Target Organism | Activity (Minimum Inhibitory Concentration, µg/mL) |
|---|---|---|
| Oxadiazole Derivative D | C. albicans | 16 |
| Oxadiazole Derivative E | C. neoformans | 32 |
3. Anticancer Potential
Emerging studies suggest that oxadiazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways involved in tumor growth and metastasis. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines .
Case Studies
A notable study evaluated a series of oxadiazole derivatives for their anticancer activity against various cancer cell lines. The study found that compounds with specific substitutions on the oxadiazole ring exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 10 to 50 µM .
The biological activity of This compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazoles act as enzyme inhibitors, disrupting metabolic pathways essential for microbial survival.
- Cell Membrane Disruption : Some compounds can integrate into microbial membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : In cancer cells, certain derivatives can trigger programmed cell death through mitochondrial pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
